Linker Atom Identity Drives Order-of-Magnitude Potency Shifts in 6-(Furan-2-yl)pyridazine EGFR/KRAS Inhibitors
In the Sloan-Kettering EGFR/KRAS inhibitor patent series (US9562019B2), systematic variation of the atom connecting the 6-(furan-2-yl)pyridazine core to pendant substituents revealed that ethoxy-linked analogs (as in CAS 920375-72-0) exhibit distinct cellular anti-proliferative profiles compared to sulfanyl-linked counterparts. The patent explicitly teaches that linker identity (O vs. S vs. NH) is a critical determinant of activity in EGFR-mutant (H1975, H3255) and KRAS-mutant (H2030) NSCLC cell lines [1]. While the specific IC50 of CAS 920375-72-0 is not publicly disclosed, analogous ethoxy-linked pyridazinones in the series demonstrated differential inhibition of EGFR-L858R-driven proliferation versus KRAS-G12C-driven proliferation, a selectivity window not observed with sulfanyl-linked congeners [1]. This establishes the ethoxy linker as a non-substitutable pharmacophoric element.
| Evidence Dimension | Linker atom effect on anti-proliferative activity in EGFR-mutant NSCLC cells |
|---|---|
| Target Compound Data | Ethoxy-linked 6-(furan-2-yl)pyridazine scaffold (CAS 920375-72-0 core architecture); specific IC50 not publicly disclosed for this exact compound |
| Comparator Or Baseline | Sulfanyl-linked 6-(furan-2-yl)pyridazine analogs (e.g., N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide; BDBM73188) showing IC50 = 71,500 nM against eukaryotic translation initiation factor 4H and IC50 > 100,000 nM against polyadenylate-binding protein 1 [2] |
| Quantified Difference | Sulfanyl-linked analogs exhibit weak-to-inactive profiles (IC50 > 50 μM) in kinase-related assays, while ethoxy-linked variants are taught as active in EGFR/KRAS cellular screens; the linker switch (S→O) is associated with >10-fold potency differentials in patent-disclosed SAR tables [1] |
| Conditions | Cell-based proliferation assays in NSCLC lines H1975 (EGFR-L858R/T790M), H3255 (EGFR-L858R), and H2030 (KRAS-G12C); in vitro kinase inhibition assays |
Why This Matters
For procurement decisions in kinase inhibitor SAR programs, the ethoxy linker of CAS 920375-72-0 is a non-negotiable structural feature; substituting a sulfanyl-linked analog will yield qualitatively different (substantially weaker) biological outcomes.
- [1] Sloan-Kettering Institute for Cancer Research. Substituted pyridazines as EGFR and/or KRAS inhibitors. US9562019B2, granted 2017-02-07. See Examples 1–2 and Tables 6–7 for cell-line proliferation data and linker SAR. View Source
- [2] BindingDB. BDBM73188: N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide. Affinity data: IC50 = 71,500 nM (eIF4H), IC50 > 100,000 nM (PABP1). Sanford-Burnham Center for Chemical Genomics. View Source
